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molecular formula C4H5O3- B1241810 4-Oxobutanoate

4-Oxobutanoate

Cat. No. B1241810
M. Wt: 101.08 g/mol
InChI Key: UIUJIQZEACWQSV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04130654

Procedure details

100 Mg. of 4-(8-methoxy-6,11-dihydrodibenzo-[b.e.]-thiepin-11-one-3-yl)-4-oxobutyric acid in 10 ml. of benzene is treated with 60 mg. of piperidine. The solution obtained is allowed to stand for one hour and the crystalline material which forms is filtered, washed with ether and air dried to yield piperidinium 4-(8-methoxy-6,11-dihydrodibenzo-[b.e.]-thiepin-11-one-3-yl)-4-oxobutyrate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].[NH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1>C1C=CC=CC=1>[NH2+:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.[O:1]=[CH:2][CH2:3][CH2:4][C:5]([O-:7])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CCCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution obtained
FILTRATION
Type
FILTRATION
Details
the crystalline material which forms is filtered
WASH
Type
WASH
Details
washed with ether and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[NH2+]1CCCCC1
Name
Type
product
Smiles
O=CCCC(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04130654

Procedure details

100 Mg. of 4-(8-methoxy-6,11-dihydrodibenzo-[b.e.]-thiepin-11-one-3-yl)-4-oxobutyric acid in 10 ml. of benzene is treated with 60 mg. of piperidine. The solution obtained is allowed to stand for one hour and the crystalline material which forms is filtered, washed with ether and air dried to yield piperidinium 4-(8-methoxy-6,11-dihydrodibenzo-[b.e.]-thiepin-11-one-3-yl)-4-oxobutyrate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].[NH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1>C1C=CC=CC=1>[NH2+:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.[O:1]=[CH:2][CH2:3][CH2:4][C:5]([O-:7])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CCCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution obtained
FILTRATION
Type
FILTRATION
Details
the crystalline material which forms is filtered
WASH
Type
WASH
Details
washed with ether and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[NH2+]1CCCCC1
Name
Type
product
Smiles
O=CCCC(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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